4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one
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Overview
Description
4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a piperidinone structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one typically involves multiple steps, including the formation of the pyrrolidine and piperidinone rings, followed by the introduction of the fluorophenyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine and piperidinone rings contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4 H -chromen-4-one: This compound and its derivatives have been studied for their poly-functionality against acetylcholinestrase and advanced glycation end products formation inhibitors.
Fluorinated Pyridines: These compounds are of interest as potential imaging agents for various biological applications.
Uniqueness
4-[2-(3-Fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one is unique due to its specific combination of a fluorophenyl group, pyrrolidine ring, and piperidinone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-4-methylpyrrolidine-1-carbonyl]-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-12-8-16(13-4-3-5-15(19)9-13)21(11-12)18(23)14-6-7-20(2)17(22)10-14/h3-5,9,12,14,16H,6-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSILRBHLUTENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C2CCN(C(=O)C2)C)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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